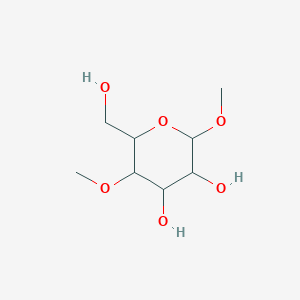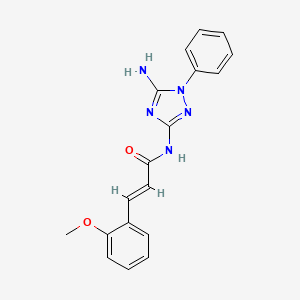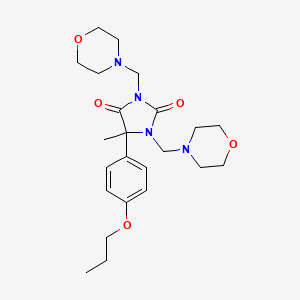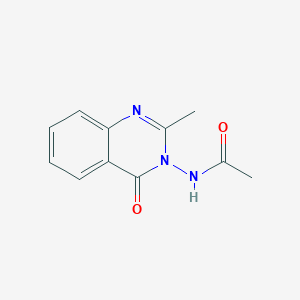![molecular formula C25H31N7O3 B14169040 N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide CAS No. 1024228-01-0](/img/structure/B14169040.png)
N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidinone ring, a tetrazole ring, and an adamantane core, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the reaction of 2,3-dimethylphenylamine with succinic anhydride under acidic conditions to form the pyrrolidinone ring.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting 5-methyltetrazole with an appropriate halogenated precursor.
Coupling with Adamantane: The adamantane core is coupled with the pyrrolidinone-tetrazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- N-(2,5-dimethylphenyl)-1-naphthamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
- Imidazole-containing compounds
Uniqueness
N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its adamantane core provides rigidity and stability, while the pyrrolidinone and tetrazole rings offer multiple sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
1024228-01-0 |
|---|---|
分子式 |
C25H31N7O3 |
分子量 |
477.6 g/mol |
IUPAC名 |
N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide |
InChI |
InChI=1S/C25H31N7O3/c1-14-5-4-6-20(15(14)2)31-21(33)8-19(22(31)34)27-28-23(35)24-9-17-7-18(10-24)12-25(11-17,13-24)32-29-16(3)26-30-32/h4-6,17-19,27H,7-13H2,1-3H3,(H,28,35) |
InChIキー |
BCMSYQAJNURIKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)NNC(=O)C34CC5CC(C3)CC(C5)(C4)N6N=C(N=N6)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


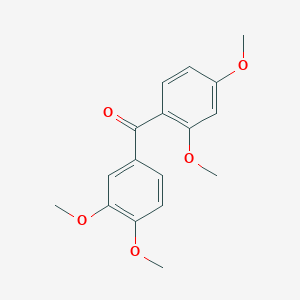
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
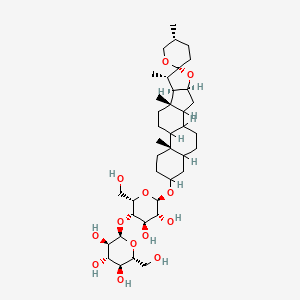
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
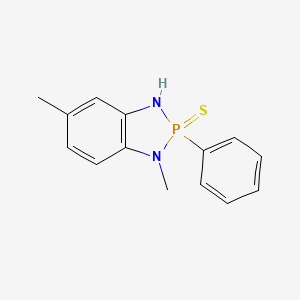
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
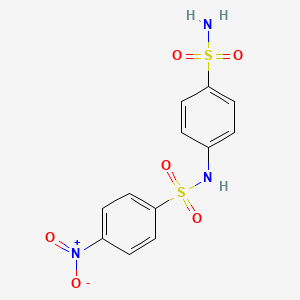

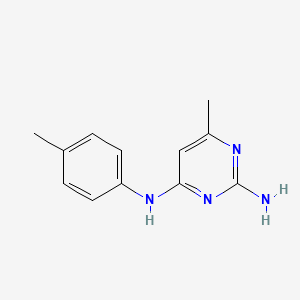
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
